molecular formula C19H18N2O2S B14985885 2-(2-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14985885
M. Wt: 338.4 g/mol
InChI Key: YAZRQTWMNOGRRP-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methylphenol, pyridine-2-amine, and thiophene-2-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE shares structural similarities with other compounds such as 2-phenoxyacetamide derivatives and pyridine-based amides.
  • Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of 2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H18N2O2S/c1-15-7-2-3-9-17(15)23-14-19(22)21(13-16-8-6-12-24-16)18-10-4-5-11-20-18/h2-12H,13-14H2,1H3

InChI Key

YAZRQTWMNOGRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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